![molecular formula C16H24N2O3S B5376403 N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5376403.png)
N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is a white crystalline solid that is used in scientific research for its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It may also interact with ion channels and receptors in the brain to produce its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide has analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce the severity and frequency of seizures in certain animal models of epilepsy. Additionally, it has been suggested that N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide may have potential as a treatment for drug addiction by reducing drug-seeking behavior.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its potential as a novel pharmacological agent with multiple potential therapeutic applications. However, one limitation is the lack of extensive research on its safety and efficacy in humans, which may limit its potential clinical use.
Future Directions
There are several future directions for research on N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is its potential use as a treatment for neuropathic pain, which is a challenging condition to treat. Additionally, further research is needed to fully understand its mechanism of action and its potential as a treatment for drug addiction. Furthermore, future studies could investigate the safety and efficacy of N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide in humans to determine its potential clinical use.
Synthesis Methods
The synthesis of N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide involves the reaction of N-ethyl-4-piperidone with benzyl bromide in the presence of a base, followed by the addition of methylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
N-benzyl-N-ethyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential pharmacological properties, including its activity as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been investigated for its potential use in the treatment of neuropathic pain and drug addiction.
properties
IUPAC Name |
N-benzyl-N-ethyl-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-17(13-14-7-5-4-6-8-14)16(19)15-9-11-18(12-10-15)22(2,20)21/h4-8,15H,3,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTXDCCJSNVOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.